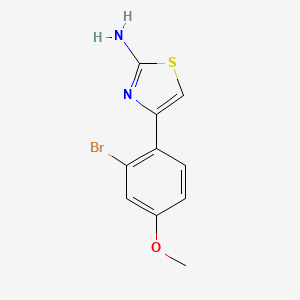
4-(2-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiazole derivatives .
科学研究应用
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
作用机制
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the methoxy group.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a different position of the bromo group.
Uniqueness
The presence of both bromo and methoxy groups in 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine enhances its reactivity and potential biological activity compared to similar compounds. This unique combination of substituents allows for a broader range of chemical modifications and applications.
生物活性
4-(2-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. The thiazole ring structure, combined with the bromine and methoxy substituents on the phenyl group, contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₁₀H₉BrN₂OS. The structural features include:
- Thiazole Ring : A five-membered heterocyclic compound containing nitrogen and sulfur.
- Bromo and Methoxy Substituents : These groups significantly influence the compound's reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, preliminary tests demonstrated activity comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested for activity against several cancer cell lines, showing promising results in inhibiting cell proliferation. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like bromine enhances anticancer activity by increasing lipophilicity and cellular uptake .
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant effects. Compounds structurally related to this compound have shown significant anticonvulsant properties in preclinical models. SAR studies suggest that halogen substitutions on the phenyl ring are crucial for enhancing this activity .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds within this class have demonstrated the ability to scavenge free radicals, suggesting a protective role against oxidative stress-related damage in biological systems .
Case Studies
Several studies have focused on evaluating the biological activities of thiazole derivatives:
- Antimicrobial Study : A study assessed the antimicrobial activity of various thiazole derivatives against Mycobacterium tuberculosis, with some compounds showing sub-micromolar minimum inhibitory concentrations (MICs). This suggests a potential for developing new anti-tubercular agents .
- Anticancer Screening : In vitro assays conducted on cancer cell lines revealed that specific substitutions on the thiazole scaffold significantly increased antiproliferative effects. For example, compounds with methoxy substitutions exhibited enhanced activity against breast cancer cells .
- Anticonvulsant Testing : A series of thiazole derivatives were tested in animal models for their anticonvulsant properties, where certain analogues outperformed standard medications like ethosuximide in seizure protection tests .
Comparative Analysis
The following table summarizes key biological activities and their associated structural features:
| Activity | Key Structural Features | Outcome |
|---|---|---|
| Antimicrobial | Bromo and methoxy groups | Effective against E. coli, S. aureus |
| Anticancer | Electron-withdrawing groups | Inhibition of cell proliferation in cancer lines |
| Anticonvulsant | Halogen substitutions | Significant seizure protection |
| Antioxidant | Thiazole core with substituents | Scavenging of free radicals |
属性
分子式 |
C10H9BrN2OS |
|---|---|
分子量 |
285.16 g/mol |
IUPAC 名称 |
4-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI 键 |
XUUMXFAQNWKFNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















